N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1216780-04-9
VCID: VC7150096
InChI: InChI=1S/C23H27ClN4O4S2.ClH/c1-26(2)10-3-11-28(23-25-20-9-6-18(24)16-21(20)33-23)22(29)17-4-7-19(8-5-17)34(30,31)27-12-14-32-15-13-27;/h4-9,16H,3,10-15H2,1-2H3;1H
SMILES: CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl
Molecular Formula: C23H28Cl2N4O4S2
Molecular Weight: 559.52

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE

CAS No.: 1216780-04-9

Cat. No.: VC7150096

Molecular Formula: C23H28Cl2N4O4S2

Molecular Weight: 559.52

* For research use only. Not for human or veterinary use.

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE - 1216780-04-9

Specification

CAS No. 1216780-04-9
Molecular Formula C23H28Cl2N4O4S2
Molecular Weight 559.52
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Standard InChI InChI=1S/C23H27ClN4O4S2.ClH/c1-26(2)10-3-11-28(23-25-20-9-6-18(24)16-21(20)33-23)22(29)17-4-7-19(8-5-17)34(30,31)27-12-14-32-15-13-27;/h4-9,16H,3,10-15H2,1-2H3;1H
Standard InChI Key LTOPJFPBMXWMNJ-UHFFFAOYSA-N
SMILES CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The compound’s molecular formula is C₂₃H₂₈Cl₂N₄O₄S₂, with a molar mass of 559.52 g/mol . Its structure features:

  • A 6-chloro-1,3-benzothiazol-2-yl moiety, a heterocyclic aromatic system known for π-π stacking interactions and electron-deficient properties.

  • A 4-(morpholine-4-sulfonyl)benzamide group, combining sulfonamide’s hydrogen-bonding capacity with morpholine’s solubility-enhancing effects.

  • A 3-(dimethylamino)propyl chain, contributing basicity and potential for cationic interactions under physiological conditions.

The hydrochloride salt form improves stability and aqueous solubility, critical for in vitro assays .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1216780-04-9
Molecular FormulaC₂₃H₂₈Cl₂N₄O₄S₂
Molecular Weight559.52 g/mol
IUPAC NameN-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-morpholin-4-ylsulfonylbenzamide; hydrochloride
SMILESCN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl

Synthetic Pathways and Optimization

Analytical Characterization

Structural confirmation likely employs:

  • NMR Spectroscopy: To verify proton environments, particularly the benzothiazole’s aromatic protons (δ 7.2–8.1 ppm) and morpholine’s methylene groups (δ 3.5–3.7 ppm).

  • Mass Spectrometry: High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 559.52 .

Biological Activity and Mechanistic Hypotheses

Table 2: Hypothesized Targets and Mechanisms

Target ClassPotential MechanismStructural Basis
KinasesATP-binding site competitionBenzothiazole’s planar aromaticity
GPCRsAllosteric modulationMorpholine’s oxygen lone pairs
Ion ChannelsPore block or gating modificationQuaternary ammonium in side chain

Pharmaceutical Development Considerations

Solubility and Formulation

The hydrochloride salt form suggests moderate aqueous solubility, though exact data are unavailable. Patent US11369599B2 highlights melt-extruded solid dispersions for similar compounds to enhance oral bioavailability, implying this molecule may face solubility-limited absorption .

Research Gaps and Future Directions

Unaddressed Questions

  • Target Identification: Which specific proteins or pathways does this compound modulate?

  • In Vivo Efficacy: How does pharmacokinetic performance translate to disease models?

  • Scalable Synthesis: Can current routes achieve >90% purity at kilogram scales?

Recommended Studies

  • High-Throughput Screening: Against kinase or GPCR panels to identify lead targets.

  • X-ray Crystallography: To resolve binding modes with identified targets.

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

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